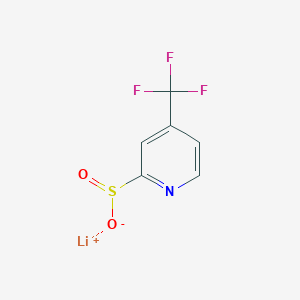![molecular formula C22H28Cl2N6O2 B2517700 7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione CAS No. 898409-39-7](/img/structure/B2517700.png)
7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with various serotonin receptors and potential therapeutic effects. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as arylpiperazine and purine dione are common in the described research, suggesting that the compound may have similar biological activities or synthesis methods .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simpler precursors and building up the complex structure through a series of transformations. For example, the synthesis of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives involves the preparation of intermediate compounds, which are then further modified to introduce the desired functional groups . Similarly, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with various substituents at the N-1 and N-7 positions has been reported, indicating a versatile approach to modifying the purine scaffold .
Molecular Structure Analysis
The molecular structure of compounds within this class is confirmed using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal and the types of interactions that stabilize the structure, such as hydrogen bonding and π-π interactions . The orientation of rings and the presence of specific substituents can significantly influence the binding affinity and selectivity to biological targets, as observed in the crystal structures of related compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various interactions. For instance, the morpholine ring can act as a donor and acceptor of hydrogen bonds, which may support binding to non-specific sites of serotonin receptors . The arylpiperazine fragment's mutual orientation is also crucial, as it can affect ligand-receptor recognition, potentially through weak intramolecular hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogens, like chlorine, can increase the lipophilicity of the molecule, which may affect its ability to cross biological membranes . The introduction of specific substituents can modify the compound's affinity for certain receptors, as seen in the structure-activity relationship studies .
科学的研究の応用
Environmental and Health Monitoring
Studies on related compounds, such as environmental phenols and parabens, focus on their presence in human and environmental samples and potential health effects. For instance, research has documented widespread human exposure to phthalates, bisphenol A (BPA), triclosan (TCS), and parabens due to their use in consumer products and industrial applications. These compounds are scrutinized for their endocrine-disrupting capabilities and suspected involvement in reproductive disorders (Frederiksen et al., 2014).
Toxicology and Exposure Assessment
Toxicological assessments and exposure studies, such as those examining the effects of DDT and its metabolites like DDE, provide insights into the potential adverse outcomes associated with exposure to environmental chemicals. For example, maternal exposure to DDE, a metabolite of DDT, has been associated with preterm births and fetal loss, indicating the toxicological significance of these compounds (Longnecker et al., 2001; Longnecker et al., 2005).
Endocrine Disruption and Reproductive Health
Research linking exposure to certain phenols and infertility highlights the importance of studying the endocrine-disrupting effects of chemical compounds. Phenols like bisphenol A and certain parabens have been associated with idiopathic male infertility, demonstrating the need for further research into how similar compounds might affect human health (Chen et al., 2013).
特性
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N6O2/c1-3-4-5-8-28-9-11-29(12-10-28)21-25-19-18(20(31)26-22(32)27(19)2)30(21)14-15-6-7-16(23)13-17(15)24/h6-7,13H,3-5,8-12,14H2,1-2H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEBVEIPVXKZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

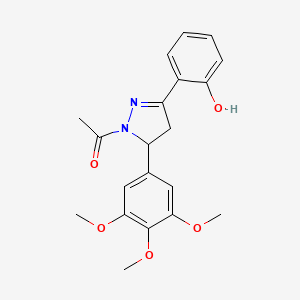
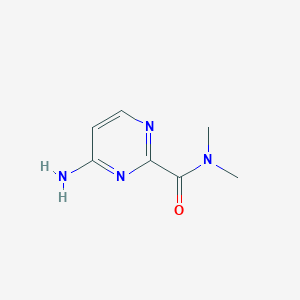
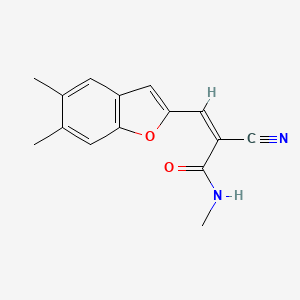
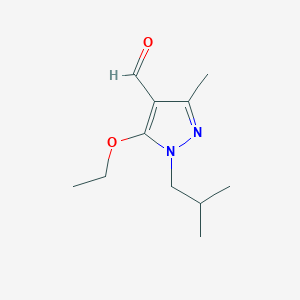
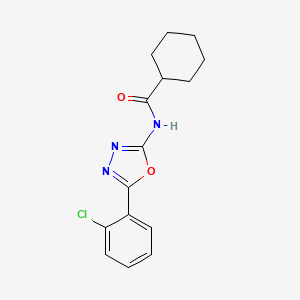
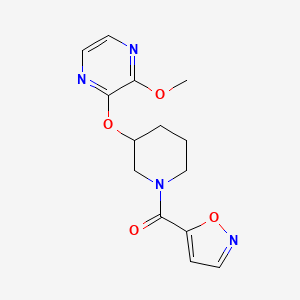

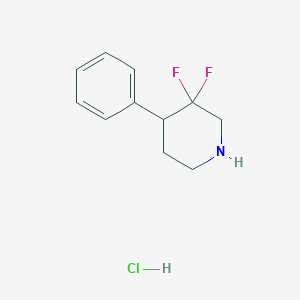
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)


![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)
